

Validating the Structure of 1,1-Diphenyl-2propanol: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propanol

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A definitive guide for researchers, scientists, and drug development professionals on the structural verification of **1,1-Diphenyl-2-propanol** using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its structural isomers, detailed experimental protocols, and a logical workflow for unambiguous identification.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework. This guide focuses on the validation of the **1,1-Diphenyl-2-propanol** structure, comparing its unique NMR spectral features against those of its isomers, **1,2-Diphenyl-1-propanol** and **1,3-Diphenyl-2-propanol**.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical environment of each proton and carbon atom in a molecule dictates its corresponding chemical shift in an NMR spectrum. Structural isomers, despite having the same molecular formula, exhibit distinct NMR spectra due to the different electronic environments of their atoms. The following table summarizes the key ¹H and ¹³C NMR spectral data for **1,1**-**Diphenyl-2-propanol** and its isomers.



Compound	¹Η NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
1,1-Diphenyl-2-propanol	Phenyl H: ~7.2-7.5 (m), CH: ~4.5 (q), OH: variable, CH₃: ~1.2 (d)	Phenyl C: ~125-145, C-1: ~78, C-2: ~55, C-3: ~25
1,2-Diphenyl-1-propanol	Phenyl H: ~7.0-7.5 (m), CH-OH: ~4.8 (d), CH-Ph: ~3.0 (m), CH ₃ : ~1.0 (d)	Phenyl C: ~126-144, C-1: ~76, C-2: ~50, C-3: ~15
1,3-Diphenyl-2-propanol	Phenyl H: ~7.1-7.3 (m), CH- OH: ~4.1 (m), CH ₂ : ~2.9 (d)	Phenyl C: ~126-142, C-2: ~73, C-1 & C-3: ~40

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data for **1,1-Diphenyl-2-propanol** is partially based on predictive models and available experimental data for the carbon spectrum.

Key Differentiating Features in NMR Spectra:

- ¹H NMR of **1,1-Diphenyl-2-propanol**: The most telling feature is the quartet for the single proton on the carbon bearing the hydroxyl group (C-2), which is split by the three protons of the adjacent methyl group. The methyl group, in turn, appears as a doublet. The two phenyl groups are chemically equivalent, leading to a complex multiplet in the aromatic region.
- 13C NMR of **1,1-Diphenyl-2-propanol**: The carbon attached to the two phenyl groups and the hydroxyl group (C-1) will have a characteristic chemical shift around 78 ppm. The presence of a single quaternary carbon (other than the aromatic ones) is a key identifier.
- Comparison with Isomers:
 - 1,2-Diphenyl-1-propanol shows a doublet for the proton on the hydroxyl-bearing carbon
 (C-1) due to coupling with the single proton on the adjacent carbon (C-2).
 - 1,3-Diphenyl-2-propanol exhibits a more complex splitting pattern for the proton on the hydroxyl-bearing carbon (C-2) as it is coupled to the two non-equivalent protons of the adjacent methylene groups.





Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

- Weigh approximately 10-20 mg of the synthesized **1,1-Diphenyl-2-propanol**.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Cap the NMR tube and ensure the sample is fully dissolved and homogenous.

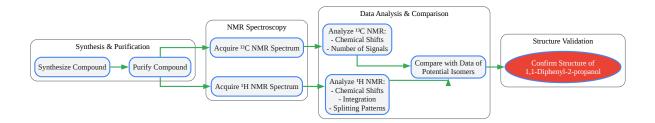
NMR Spectrometer Setup and Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
- (Optional but Recommended) Perform advanced NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm protonproton and proton-carbon correlations, respectively.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for the validation of the **1,1-Diphenyl-2-propanol** structure using NMR spectroscopy.





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